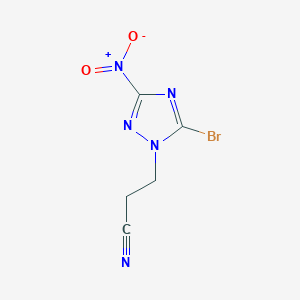

3-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

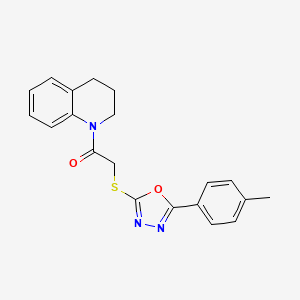

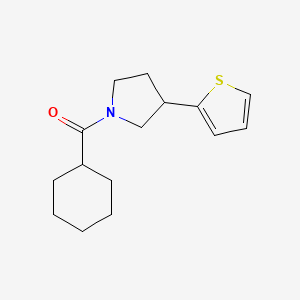

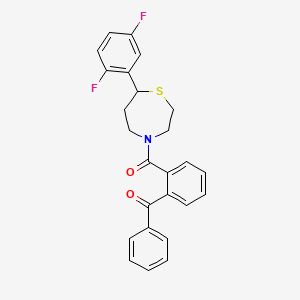

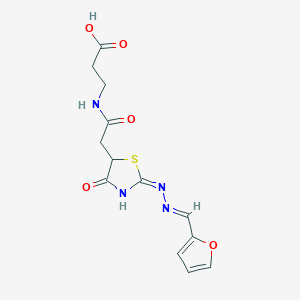

The compound “3-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propanenitrile” belongs to the class of organic compounds known as triazoles, which are characterized by a five-membered ring structure composed of three nitrogen atoms and two carbon atoms . The compound also contains a bromine atom and a nitro group, which could potentially make it a candidate for use in energetic materials or as a synthetic intermediate in organic chemistry.

Molecular Structure Analysis

The molecular structure of “3-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propanenitrile” would be characterized by the presence of a 1,2,4-triazole ring, a bromine atom, a nitro group, and a nitrile group. The exact structure would depend on the positions of these groups on the molecule .Chemical Reactions Analysis

The reactivity of “3-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propanenitrile” would likely be influenced by the presence of the nitro group, the bromine atom, and the nitrile group. For instance, the nitro group could potentially undergo reduction reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)propanenitrile” would be influenced by its molecular structure. For instance, the presence of the nitro group could potentially make the compound a strong oxidizing agent .Scientific Research Applications

Energetic Materials and Explosives

- NTO (5-Nitro-3 H -1,2,4-triazol-3-one) , the core structure of this compound, is a high-energy-density material. It is less sensitive than conventional explosives like TNT, RDX, and HMX. Researchers have explored NTO as a potential replacement for these sensitive explosives due to its improved thermal stability and reduced sensitivity to external forces .

Catalysis

- 3-Bromo-1H-1,2,4-triazole (a close relative of our compound) serves as a ligand for transition metals, forming coordination complexes. Additionally, it can accept and transfer acyl groups, making it a useful catalyst for ester synthesis .

Anticancer Research

- 1,2,4-Triazole hybrids containing similar structures have been evaluated for their cytotoxic activities against tumor cell lines. These compounds exhibit varying levels of cytotoxicity, making them interesting candidates for further investigation .

Medicinal Chemistry

- Imidazole-containing compounds , which share some similarities with triazoles, have therapeutic potential. Investigating the pharmacological properties of related structures could yield valuable insights .

Materials Science

- NTO has been studied for its morphology, decomposition mechanisms, and catalytic effects. Researchers explore ways to enhance or diminish its thermal decomposition temperature using metal oxides and other catalysts .

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazole hybrids, have shown cytotoxic activities against tumor cell lines .

Mode of Action

It’s known that 1,2,4-triazoles can accept and transfer acyl groups in synthetic reactions, making them useful catalysts for the synthesis of esters .

Biochemical Pathways

Compounds with similar structures, such as 3-nitro-1,2,4-triazol-5-one (nto), are used as high energetic materials and can substitute highly sensitive high energetic materials that are thermally and photochemically less stable .

Pharmacokinetics

The thermal stability of similar compounds suggests that they may have unique pharmacokinetic properties .

Result of Action

Compounds with similar structures, such as 1,2,4-triazole hybrids, have shown weak to high cytotoxic activities against tumor cell lines .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the thermal stability of similar compounds suggests that they can withstand high temperatures . Furthermore, the performance of these compounds can be enhanced by adding catalysts or by creating co-crystals .

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-(5-bromo-3-nitro-1,2,4-triazol-1-yl)propanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrN5O2/c6-4-8-5(11(12)13)9-10(4)3-1-2-7/h1,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDNZYJHFVZKKMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN1C(=NC(=N1)[N+](=O)[O-])Br)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-9H-xanthene-9-carboxamide](/img/structure/B2765376.png)

![(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(1-methylimidazol-4-yl)methanone](/img/structure/B2765378.png)

![2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2765381.png)

![(2-bromophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2765384.png)

![7-(4-isopropylphenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2765390.png)

![2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole](/img/structure/B2765392.png)